2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}
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Overview
Description
2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} (C23H32O2) is a phenolic antioxidant commonly used to enhance the oxidation stability in rubber and plastic industries . Its complex molecular structure consists of two 4-[(4-hydroxyphenyl)methyl]phenol units connected by a methylene bridge.
Preparation Methods
Synthetic Routes::
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-[(4-hydroxyphenyl)methyl]phenol and formaldehyde (methanal). The reaction typically occurs under acidic conditions.
Industrial Production: Industrial-scale production involves the reaction of 4-[(4-hydroxyphenyl)methyl]phenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Chemical Reactions Analysis
Reactions::
Oxidation: 2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} acts as an antioxidant by undergoing oxidation itself, protecting other compounds from oxidative damage.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Reduction: Although less common, reduction reactions can occur, leading to the formation of reduced derivatives.
Formaldehyde: Used in the condensation reaction.
Acid Catalysts: Sulfuric acid or hydrochloric acid in industrial production.
Temperature and Pressure: Reaction conditions vary depending on the specific synthesis method.
Major Products:: The primary product is the 2,2’-methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} compound itself.
Scientific Research Applications
Chemistry: Used as an antioxidant in polymer materials, preventing degradation due to oxidation.
Biology: Investigated for its potential health benefits, including antioxidant properties.
Medicine: Research explores its role in oxidative stress-related diseases.
Industry: Widely employed in rubber, plastics, and other materials to enhance stability.
Mechanism of Action
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to polymers and other materials.
Molecular Targets: Reactive oxygen species (ROS) and peroxides.
Pathways: Inhibits chain reactions initiated by free radicals.
Comparison with Similar Compounds
Uniqueness: Its bridged structure sets it apart from other phenolic antioxidants.
Similar Compounds: Other phenolic antioxidants include 2,2’-methylenebis(4-ethyl-6-tert-butylphenol) and 4,4’-methylenebis[phenol] (CAS 620-92-8)
Properties
CAS No. |
156578-31-3 |
---|---|
Molecular Formula |
C27H24O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-26(30)22(15-20)17-23-16-21(6-12-27(23)31)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
InChI Key |
JUXGZAKHVYIINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)CC4=CC=C(C=C4)O)O)O |
Origin of Product |
United States |
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